molecular formula C60H70N10O11 B609841 帕瑞肽 CAS No. 396091-76-2

帕瑞肽

货号 B609841
CAS 编号: 396091-76-2
分子量: 1107.279
InChI 键: WFKFNBBHVLMWQH-QKXVGOHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pasireotide is a man-made protein that is similar to a hormone in the body called somatostatin . It is used to treat Cushing’s disease or acromegaly (endocrine disorders). Pasireotide is usually given after surgery or other treatments did not work or have stopped working . It is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity .


Synthesis Analysis

Pasireotide is a novel multireceptor-targeted somatostatin receptor ligand (SRL) characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .


Molecular Structure Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .


Chemical Reactions Analysis

Pasireotide, a novel multireceptor-targeted somatostatin receptor ligand (SRL), is characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .


Physical And Chemical Properties Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .

科学研究应用

  1. 合成和生产:帕瑞肽已通过液相全合成成功合成,展示了一种生产这种重要肽的实用且可扩展的方法 (Ma 等,2019 年)

  2. 内分泌疾病的临床应用:帕瑞肽在治疗肢端肥大症和库欣病中显示出潜在疗效。它抑制激素分泌,包括 GH、IGF-I 和 ACTH,这些是这些疾病中的关键因素 (Schmid, 2008)

  3. 对葡萄糖代谢的影响:帕瑞肽治疗可导致高血糖,主要是因为它对减少胰岛素分泌和肠促胰岛素激素反应的影响,而不会显着改变肝脏或外周胰岛素敏感性 (Henry 等,2013 年)

  4. 肢端肥大症治疗的疗效:帕瑞肽在 II 期试验中显示出肢端肥大症患者的疗效和安全性,表明它作为该疾病的有效治疗方法的潜力 (Petersenn 等,2010 年)

  5. 在神经内分泌肿瘤中的应用:它已有效控制晚期神经内分泌肿瘤患者的类癌综合征症状,这些患者对奥曲肽 LAR 耐药或耐受 (Kvols 等,2012 年)

  6. 与其他生长抑素类似物的比较疗效:与第一代生长抑素类似物相比,帕瑞肽的高血糖相关不良事件发生率较高,但在某些情况下显示出更好的疗效 (McKeage, 2015)

  7. 首次人体研究结果:帕瑞肽的首个人体研究表明,它具有良好的安全、耐受和药代动力学特征,在抑制生长激素释放方面具有良好的活性 (Golor 等,2012 年)

  8. 高血糖管理:有效管理库欣病帕瑞肽治疗相关的高血糖包括按照标准糖尿病指南进行监测和治疗 (Colao 等,2013 年)

  9. 作用机制和临床应用:帕瑞肽在治疗库欣病、肢端肥大症以及潜在的神经内分泌肿瘤中具有广泛的应用,这是由于其独特的生长抑素受体结合特征 (Sawicka-Gutaj 等,2018 年)

  10. 库欣病的长期治疗效果:帕瑞肽在库欣病中的长期治疗显示出显着的肿瘤体积减少,并且在很大比例的患者中可能完全控制疾病 (Simeoli 等,2015 年)

安全和危害

Pasireotide may cause serious side effects. Call your doctor at once if you have: fast or slow heartbeats; sudden dizziness (like you might pass out); high blood sugar --increased thirst, increased urination, fruity breath odor, tiredness, and weight loss even if you are more hungry than usual . Pasireotide may lower your cortisol levels. Tell your doctor if you have symptoms such as nausea, vomiting, appetite changes, headache, irritability, confusion, slurred speech, or feeling weak, tired, unsteady, anxious, shaky, or light-headed .

未来方向

Pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs and to be efficacious in Cushing’s disease . This review presents data on the efficacy and safety of pasireotide treatment mostly in patients with acromegaly and Cushing’s disease . Moreover, other possible therapeutic applications of pasireotide are mentioned .

属性

IUPAC Name

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFNBBHVLMWQH-QKXVGOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H70N10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pasireotide acetate

CAS RN

396091-76-2
Record name Pasireotide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。